molecular formula C22H24N6O2 B2576535 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione CAS No. 389060-08-6

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione

Cat. No.: B2576535
CAS No.: 389060-08-6
M. Wt: 404.474
InChI Key: RFOQPGZBMDFBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione is a synthetic xanthine derivative supplied for research use only. This compound is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Compounds within this chemical class, characterized by an 8-piperazinyl substitution on a xanthine core, have been identified in patent literature as potent inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme . DPP-IV is a key target in metabolic disease research, as it is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), which are essential for postprandial insulin secretion . Consequently, this molecule is a candidate for investigative applications in type 2 diabetes mellitus, obesity, and other metabolic disorders . The structural motif of an 8-(piperazin-1-yl) group on a xanthine core is a recognized pharmacophore for interaction with the DPP-IV active site, as demonstrated by related compounds . The naphthalen-1-ylmethyl group at the 7-position is a key feature that may influence the compound's binding affinity and pharmacokinetic properties. Researchers can leverage this high-purity compound to explore novel pathways in endocrine and metabolic disease research.

Properties

IUPAC Name

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-25-19-18(20(29)26(2)22(25)30)28(21(24-19)27-12-10-23-11-13-27)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,23H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOQPGZBMDFBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione typically involves multi-step organic reactions One common method starts with the alkylation of 1,3-dimethylxanthine with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Piperazine with various alkyl halides in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to purine receptors or enzymes involved in nucleotide metabolism. This binding can modulate various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential roles in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

The naphthalen-1-ylmethyl group at position 7 distinguishes the target compound from analogs with smaller or polar substituents:

Compound Position 7 Substituent Key Properties Reference
Target compound Naphthalen-1-ylmethyl Predicted CCS (Ų): 234.0 ([M+H]+); enhanced lipophilicity
7-(3-chloroalkyl)-8-alkoxy derivatives 3-Chloroalkyl chains Improved water solubility as HCl salts; 5-HT1A antagonism
7-[4-oxo-4-(4-phenylpiperazinyl)butyl] Phenylpiperazinyl-butyl ketone Chemopreventive action; in vitro biotransformation studies
7-Pentyl derivatives Linear alkyl chains Reduced steric hindrance; molecular mass 320.39 g/mol

Key Insights :

  • Bulky aromatic groups (e.g., naphthalenylmethyl) enhance lipophilicity and may improve blood-brain barrier penetration compared to alkyl or chloroalkyl chains .
  • Polar substituents like 4-phenylpiperazinyl-butyl ketone improve target engagement in chemoprevention models .
Substituent Variations at Position 8

The piperazinyl group at position 8 is critical for receptor interactions:

Compound Position 8 Substituent Pharmacological Profile Reference
Target compound Piperazinyl Undisclosed; predicted CNS activity
8-Methoxy derivatives Methoxy Chemopreventive efficacy in vitro
8-Nitro/8-Chloro derivatives Nitro/Chloro FTIR peaks: 744.55 cm⁻¹ (C-Cl); cytotoxic
8-(1-Piperidinyl) derivatives Piperidinyl Molecular mass 320.39 g/mol; unknown activity

Key Insights :

  • Piperazinyl and piperidinyl groups enable hydrogen bonding with neurotransmitter receptors (e.g., 5-HT1A) .
  • Electron-withdrawing groups (nitro, chloro) may reduce metabolic stability compared to piperazinyl .
Piperazine Ring Modifications

The piperazine moiety’s substitution pattern influences solubility and target affinity:

Compound Piperazine Modification Key Findings Reference
Target compound Unmodified piperazine CCS data aligns with mid-range polarity
4-(2-Hydroxyethyl)piperazinyl derivatives 2-Hydroxyethyl side chain Enhanced water solubility; hydroxypropyl-phenoxy group adds complexity
4-Phenylpiperazinyl derivatives Phenyl substitution 5-HT1A postsynaptic antagonism; HCl salt formation for binding studies

Key Insights :

  • Hydroxyethyl or phenyl modifications improve solubility or receptor specificity but may alter metabolic pathways .
Pharmacological and Analytical Comparisons
Compound Bioactivity Analytical Methods Reference
Target compound Undisclosed CCS, ¹H-NMR, MS
8-Methoxy derivatives Chemopreventive (in vitro) HPLC, UV spectroscopy
5-HT1A antagonists Postsynaptic receptor blockade Radioligand binding assays
Theophylline nicotinate analog Coronary vasodilation FTIR (C=O stretch: 1697 cm⁻¹)

Key Insights :

  • The target compound’s lack of reported bioactivity contrasts with vasodilatory (theophylline) and chemopreventive (8-methoxy) analogs, highlighting the need for targeted assays .

Biological Activity

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione is a complex organic compound that belongs to the purine derivative class. This compound exhibits significant biological activity and has garnered attention for its potential therapeutic applications in various fields, particularly in oncology and neurology. The following sections will detail its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C29H29ClN6O2C_{29}H_{29}ClN_{6}O_{2}, with a molecular weight of 529.0 g/mol. The structure features a piperazine ring and a naphthylmethyl group, contributing to its unique properties.

PropertyValue
Molecular FormulaC29H29ClN6O2
Molecular Weight529.0 g/mol
IUPAC Name8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
InChI KeyUHXZHDDBWPEXQU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the central nervous system (CNS). The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Key Mechanisms

  • Receptor Interaction : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter release.
  • Cytotoxic Effects : Studies have indicated that related piperazine derivatives exhibit cytotoxicity against cancer cell lines by interfering with DNA replication and repair mechanisms.
  • Cell Membrane Permeability : Its structure allows for effective cellular uptake, facilitating its action within target cells.

Biological Activity Studies

Recent research has highlighted the potential of this compound in cancer therapy and cellular imaging. A study focusing on piperazine-linked naphthalimide derivatives demonstrated significant cytotoxicity against breast cancer cell lines while maintaining high viability in non-cancerous cells (82–95% viability at 1 μg/mL) .

Case Study: Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of derivatives similar to this compound against various cell lines:

Cell LineViability (%) at 1 μg/mL
Non-cancerous (3T3)82–95
Breast Cancer (4T1)Significant cytotoxicity observed

These findings suggest that compounds within this class could be promising candidates for developing targeted cancer therapies.

Research Applications

The compound's ability to interact with biological systems makes it suitable for several applications:

  • Drug Development : Investigated for potential use in treating neurological disorders and certain cancers.
  • Imaging Agents : Its fluorescent properties enable it to serve as a probe for cellular imaging studies.

Q & A

Q. How to design stability studies for this compound under physiological conditions?

  • Methodology :
  • Forced degradation : Expose to acidic (pH 1–3), basic (pH 9–11), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC at 24-hour intervals.
  • Mass balance analysis : Quantify parent compound and degradants to establish degradation pathways .

Tables for Key Data

Substituent Effects on Solubility
7-Position Group
Naphthalen-1-ylmethyl
Phenethyl
4-Methylphenyl
Data derived from analogs in
Reaction Optimization Parameters
Condition
DMF at 60°C
NaSH at –20°C
Catalyst: Pd(OAc)₂
Based on

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